molecular formula C8H12O B1221640 Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- CAS No. 3168-90-9

Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-

Cat. No. B1221640
CAS RN: 3168-90-9
M. Wt: 124.18 g/mol
InChI Key: HDURLXYBKGWETC-UHFFFAOYSA-N
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Description

“Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-” is a chemical compound with the molecular formula C8H12O . It is also known by other names such as “1-(2-Methyl-2-cyclopenten-1-yl)ethanone” and "Ketone, methyl 2-methyl-2-cyclopenten-1-yl" .


Molecular Structure Analysis

The molecular structure of “Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-” consists of a cyclopentene ring with a methyl group and an ethanone group attached . The exact structure can be viewed using specialized software or online databases .


Physical And Chemical Properties Analysis

“Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-” has a molecular weight of 124.18 . It has a density of 0.9542 g/cm3 . The boiling point of this compound is 189 °C .

Scientific Research Applications

Photochemistry and Crystal Structures

Ethanone derivatives like 1-(4-fluorophenyl)-2-(tricyclo[3.3.1.13,7]dec-1-yl)ethanone and related compounds have been studied for their photochemistry and crystal structures. These compounds adopt similar conformations, which are significant in understanding their photochemical reactions. Although some of these compounds are photostable in solid state, their reactivity and stability under different conditions have been a subject of research (Fu, Scheffer, Trotter, & Yang, 1998).

Anticandidal Activity and Cytotoxicity

Derivatives of Ethanone like 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone have been synthesized and analyzed for their anticandidal activity and cytotoxic effects. Some of these compounds exhibit potent anticandidal agents with weak cytotoxicities, indicating potential for medical applications in treating candidal infections (Kaplancıklı et al., 2014).

Cholinesterase Enzymes Inhibitory Activity

Compounds like 1-[3-methyl-5-(2,6,6-trimethyl-cyclohex-1-enyl)-4,5-dihydro-pyrazol-1-yl]-ethanone have been studied for their inhibitory activity against cholinesterase enzymes. These compounds demonstrate notable inhibitory activity, suggesting potential therapeutic applications in neurodegenerative diseases where cholinesterase inhibitors are relevant (Mehdi et al., 2013).

Catalytic Behavior in Ethylene Reactivity

Ethanone derivatives have been utilized in the synthesis of NNN tridentate ligands coordinating with iron(II) and cobalt(II) dichloride. These complexes exhibit catalytic activities for ethylene reactivity, including oligomerization and polymerization. This highlights the importance of ethanone derivatives in industrial applications, particularly in the field of polymer chemistry (Sun et al., 2007).

Vibrational and UV/Vis Spectroscopic Analysis

Ethanone derivatives such as 1-(3-methylthiophen-2-yl)ethanone have been analyzed using density functional theory (DFT). Studies include vibrational and electronic properties, providing insights into the stability of the molecule, hyper conjugative interactions, charge delocalization, and reactivity descriptors. Such analyses are crucial in material science and molecular engineering (Rao et al., 2018).

properties

IUPAC Name

1-(2-methylcyclopenten-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-6-4-3-5-8(6)7(2)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDURLXYBKGWETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185566
Record name Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-

CAS RN

3168-90-9
Record name Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003168909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-
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Citations

For This Compound
48
Citations
W Peng - Emirates Journal of Food and Agriculture, 2018 - ejfa.me
Cornus officinalis Sieb. et Zucc is a traditional Chinese valuable medicinal material. Clinically, it is customary to use ripe fruits from which seeds have been removed for medicinal …
Number of citations: 13 ejfa.me
HRHPC Mahidol - 2017 - researchgate.net
This research focused on the comparison between volatile organic compounds in smoke from the preheating charcoal and smoke from the fat dripped from the cooking meat. The …
Number of citations: 0 www.researchgate.net
S Hong, W Kang, Y Su, Y Guo - Chinese Journal of Chemistry, 2013 - Wiley Online Library
In the traditional research of volatile compounds, some trace‐level compounds could not be identified by gas chromatography‐mass spectrometry. Target and post‐targeted methods …
Number of citations: 17 onlinelibrary.wiley.com
Y Zhang, ZB He, L Xue, DM Chu, J Mu - RSC advances, 2016 - pubs.rsc.org
To investigate the influence of urea–formaldehyde resin (UF resin) adhesive on the thermal utilization of wood waste, the pyrolysis of particleboard and its main components (poplar and …
Number of citations: 26 pubs.rsc.org
S Hassan, PS Araceli, B Denis, VVM de los Ángeles… - Fruits, 2016 - fruits.edpsciences.org
Introduction. Headspace solid-phase microextraction combined with gas chromatography–mass spectrometry (HS–SPME–GC/MS) was applied to identify volatile compounds in cured …
Number of citations: 14 fruits.edpsciences.org
FP Spada, SM de Alencar, E Purgatto - Future Foods, 2022 - Elsevier
Jackfruit (Artocarpus heterophyllus Lam) occurs abundantly in Brazil, but its seeds are often underutilized in food nutrition. Previously, we showed that roasted jackfruit seeds are an …
Number of citations: 9 www.sciencedirect.com
BN Zwane, GP Kamatou, AM Viljoen… - Natural Product …, 2020 - journals.sagepub.com
Saffron, obtained from the stigmas of Crocus sativus L (Iridaceae), is the most expensive spice traded worldwide. In addition to its culinary uses, various medicinal properties have been …
Number of citations: 4 journals.sagepub.com
HE Tahir, Z Xiaobo, AA Mariod, GK Mahunu… - Journal of Food …, 2017 - Springer
The antioxidant properties of the water extract of Hibiscus sabdariffa L. as well as their aroma profile were investigated. The samples analyzed were three red (Al-Rahad, Al-Fashir, Al-…
Number of citations: 16 link.springer.com
X Huang, SY Ge, JH Liu, Y Wang, XY Liang, H Yuan - Florida Entomologist, 2018 - BioOne
Diamondback moth, Plutella xylostella (L.) (Lepidoptera: Plutellidae), is the dominant insect pest of cruciferous crops around the world, and is resistant to many chemical insecticides. In …
Number of citations: 16 bioone.org
L Musso, B Scaglia, GA Haj, NA Arnold… - Journal of Essential …, 2017 - Taylor & Francis
The chemical characterization and the nematicidal activity of the essential oils from Nepeta nuda L. ssp. pubescens and Nepeta curviflora Boiss. growing wild in Lebanon are reported. …
Number of citations: 12 www.tandfonline.com

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